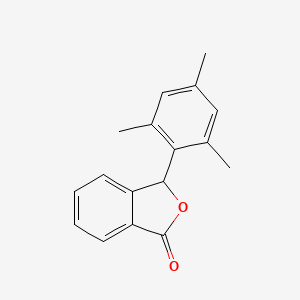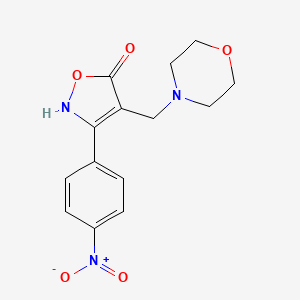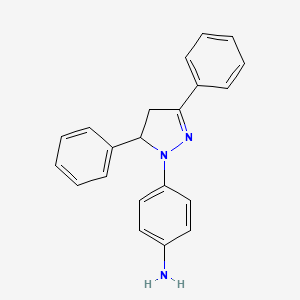
1-(2-dicyclohexylphosphorylphenyl)-2-phenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Dicyclohexylphosphorylphenyl)-2-phenylbenzene is an organophosphorus compound that features a phenyl group substituted with a dicyclohexylphosphoryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-dicyclohexylphosphorylphenyl)-2-phenylbenzene typically involves the reaction of dicyclohexylphosphine with a suitable phenyl halide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Dicyclohexylphosphorylphenyl)-2-phenylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Dicyclohexylphosphorylphenyl)-2-phenylbenzene has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the synthesis of advanced materials and as a precursor for the production of other organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-dicyclohexylphosphorylphenyl)-2-phenylbenzene involves its interaction with molecular targets through its phosphoryl group. The compound can coordinate with metal centers in catalytic processes, facilitating various chemical transformations. The pathways involved often include the formation of intermediate complexes that undergo subsequent reactions to yield the desired products.
Comparación Con Compuestos Similares
- 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
- 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl
Comparison: 1-(2-Dicyclohexylphosphorylphenyl)-2-phenylbenzene is unique due to its specific substitution pattern and the presence of both phenyl and dicyclohexylphosphoryl groups. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in catalysis and material science.
Propiedades
Fórmula molecular |
C30H35OP |
|---|---|
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
1-(2-dicyclohexylphosphorylphenyl)-2-phenylbenzene |
InChI |
InChI=1S/C30H35OP/c31-32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)30-23-13-12-22-29(30)28-21-11-10-20-27(28)24-14-4-1-5-15-24/h1,4-5,10-15,20-23,25-26H,2-3,6-9,16-19H2 |
Clave InChI |
YJYTXGZIPQMUQK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(=O)(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


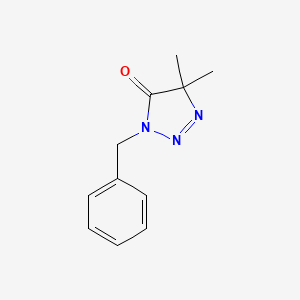
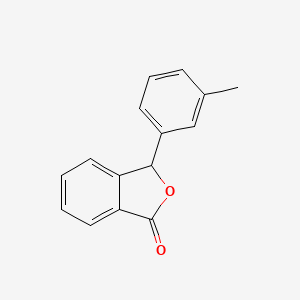

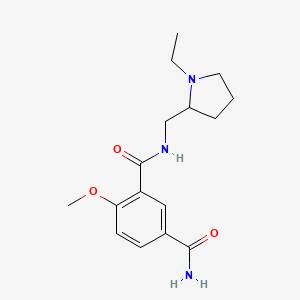
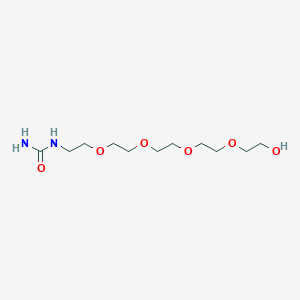
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12878839.png)

![6-Fluoro-2-(furan-2-yl)benzo[d]thiazole](/img/structure/B12878846.png)
![2-Bromodibenzo[b,d]furan-4-carbonitrile](/img/structure/B12878850.png)
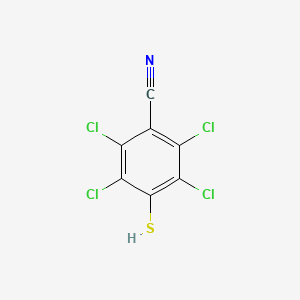
![5-Isoxazolidinemethanol, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B12878863.png)
